molecular formula C18H16O4 B5631775 7-methoxy-2,8-dimethyl-3-phenoxy-4H-chromen-4-one

7-methoxy-2,8-dimethyl-3-phenoxy-4H-chromen-4-one

Cat. No.: B5631775
M. Wt: 296.3 g/mol
InChI Key: BXYDUGQESUSETQ-UHFFFAOYSA-N
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Description

7-methoxy-2,8-dimethyl-3-phenoxy-4H-chromen-4-one is a chemical compound with the molecular formula C18H16O3 and a molecular weight of 280.326 g/mol . It belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 7-methoxy-2,8-dimethyl-3-phenoxy-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate phenolic and ketonic precursors under acidic or basic conditions, followed by cyclization and methylation steps . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

7-methoxy-2,8-dimethyl-3-phenoxy-4H-chromen-4-one undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-methoxy-2,8-dimethyl-3-phenoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In cancer research, the compound may exert its effects by modulating signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

7-methoxy-2,8-dimethyl-3-phenoxy-4H-chromen-4-one can be compared with other chromen-4-one derivatives, such as:

Properties

IUPAC Name

7-methoxy-2,8-dimethyl-3-phenoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c1-11-15(20-3)10-9-14-16(19)18(12(2)21-17(11)14)22-13-7-5-4-6-8-13/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYDUGQESUSETQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=C(C2=O)OC3=CC=CC=C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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